5-Chloro-2-nitrobenzamide chemical properties and structure
5-Chloro-2-nitrobenzamide chemical properties and structure
[1]
Executive Summary
5-Chloro-2-nitrobenzamide (CAS: 40763-96-0) is a critical halogenated nitroaromatic scaffold used primarily as a divergent intermediate in the synthesis of fused heterocyclic pharmaceuticals and agrochemicals.[1][2][3] Its structural utility lies in the orthogonal reactivity of its three functional groups: the electrophilic amide, the reducible nitro group, and the nucleophile-labile chlorine atom positioned para to the nitro moiety. This unique substitution pattern makes it an indispensable precursor for quinazolinone-based drugs (e.g., sedative-hypnotics, antifungals) and specific histone deacetylase (HDAC) inhibitors.
Section 1: Structural Characterization & Physicochemical Profile[4]
Molecular Geometry and Electronic Effects
The molecule consists of a benzene core substituted at the 1, 2, and 5 positions. The steric crowding between the bulky nitro group (C2) and the amide group (C1) typically forces the amide moiety out of planarity with the aromatic ring, reducing conjugation.
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Activation: The nitro group at C2 exerts a strong electron-withdrawing effect (-I, -M), significantly deactivating the ring towards electrophilic substitution but activating the chlorine atom at C5 for Nucleophilic Aromatic Substitution (SNAr).
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Positional Logic: The C5-chlorine is para to the C2-nitro group. This 1,4-relationship stabilizes the Meisenheimer complex intermediate during nucleophilic attack, making the chlorine a labile leaving group under basic conditions.
Physicochemical Constants
The following data represents the standard profile for research-grade material (≥97% purity).
| Property | Value | Context/Notes |
| CAS Number | 40763-96-0 | Distinct from isomer 2-chloro-5-nitrobenzamide (CAS 16588-15-1). |
| Molecular Formula | C₇H₅ClN₂O₃ | |
| Molecular Weight | 200.58 g/mol | |
| Appearance | White to pale yellow powder | Color deepens upon light exposure (nitro photoreduction). |
| Melting Point | 157–161 °C | Sharp transition indicates high crystallinity. |
| Solubility | DMSO, DMF, Methanol (Hot) | Insoluble in water; sparingly soluble in non-polar solvents. |
| pKa | ~15.1 (Amide NH) | Estimated; acts as a very weak acid. |
Section 2: Synthetic Pathways
The industrial preparation of 5-Chloro-2-nitrobenzamide is predominantly achieved through the amidation of 5-chloro-2-nitrobenzoic acid . This route is preferred over direct nitration of 3-chlorobenzamide due to regioselectivity issues (which often yield mixtures of isomers).
Protocol: Acid Chloride Route (High Yield)
This method avoids the formation of regioisomers and ensures high purity (>98%).
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Activation: 5-Chloro-2-nitrobenzoic acid is refluxed with thionyl chloride (SOCl₂) (1.2 equiv) and a catalytic amount of DMF. The reaction releases SO₂ and HCl gas.[4][5]
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Endpoint: Cessation of gas evolution and formation of a clear solution indicating 5-chloro-2-nitrobenzoyl chloride.
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Amidation: The acid chloride is concentrated to remove excess SOCl₂ (critical to prevent side reactions) and dissolved in dry dichloromethane (DCM) or toluene.
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Ammonolysis: The solution is added dropwise to cold, aqueous ammonia (NH₄OH) or anhydrous ammonia gas is bubbled through the solution.
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Isolation: The product precipitates as a solid, which is filtered, washed with water (to remove NH₄Cl), and dried.
Figure 1: Standard synthetic workflow from the benzoic acid precursor.[6]
Section 3: Reactivity & Functionalization
This molecule acts as a "divergent hub" in medicinal chemistry. Its reactivity is defined by three distinct vectors.
Nitro Group Reduction (Gateway to Quinazolinones)
The most common transformation is the reduction of the nitro group to an amine, yielding 2-amino-5-chlorobenzamide . This amine is the immediate precursor for the quinazolinone ring system.
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Reagents: H₂/Pd-C (catalytic hydrogenation) or Fe/NH₄Cl (Bechamp reduction).
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Mechanism: The nitro group is reduced to the aniline, which can then cyclize with aldehydes, carboxylic acids, or ortho-esters to form the quinazolinone core found in drugs like Afloqualone .
Nucleophilic Aromatic Substitution (SNAr)
Because the chlorine at C5 is para to the electron-withdrawing nitro group, it is highly activated.
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Reaction: Displacement of Cl by amines (primary/secondary) or alkoxides.
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Application: Synthesis of libraries where the C5 position requires diversification (e.g., introducing piperazine moieties for solubility enhancement).
Amide Dehydration
Treatment with dehydrating agents (P₂O₅ or SOCl₂) converts the amide directly to 5-chloro-2-nitrobenzonitrile , a precursor for tetrazoles or amidines.
Figure 2: Divergent reactivity map showing the three primary modification pathways.
Section 4: Pharmaceutical Applications[2][4][7][10]
Quinazolinone Scaffold Synthesis
The primary utility of 5-chloro-2-nitrobenzamide is as a raw material for 6-chloro-quinazolin-4(3H)-ones .
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Mechanism:
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Reduction to 2-amino-5-chlorobenzamide.
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Condensation with an aldehyde (e.g., benzaldehyde) followed by oxidative cyclization.
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Drug Classes:
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Sedative-Hypnotics: Analogs of Methaqualone.
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Muscle Relaxants: Precursors to Afloqualone derivatives often utilize the 6-chloro-2-methylquinazolinone core derived from this amide.
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Antifungals: Used in the synthesis of triazolo-quinazolinones (e.g., Albaconazole analogs).
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HDAC Inhibitors
Recent medicinal chemistry campaigns have utilized the 2-amino-5-chlorobenzamide motif (derived from the nitro precursor) as a zinc-binding group in the design of Histone Deacetylase (HDAC) inhibitors, which are investigated for anti-cancer properties.
Section 5: Safety & Handling Protocols
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[2][7] |
Handling Guidelines:
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Dust Control: Use a local exhaust ventilation system. The powder is fine and can easily become airborne.
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Incompatibility: Avoid contact with strong bases (induces hydrolysis) and strong reducing agents (exothermic reaction).
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Storage: Store in a cool, dry place away from light. Nitro compounds can degrade upon prolonged UV exposure.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 286562, 2-Chloro-5-nitrobenzamide. (Note: PubChem naming conventions can vary; verify CAS 40763-96-0). Retrieved from .
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Sigma-Aldrich. 5-Chloro-2-nitrobenzamide Product Specification. CAS 40763-96-0. Retrieved from .
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Ghoshal, T. et al. (2023). Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid. Arkivoc, 2023(8), 11-14.[8] (Details the use of 2-amino-5-chlorobenzamide derived from the nitro precursor).
- Wang, Y. et al. (2009).Preparation method of 2-amino-5-chlorobenzamide. CN Patent CN101575301A. (Describes the industrial reduction of 5-chloro-2-nitrobenzamide).
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Jagtap, S. D. et al. (2019). Thionyl Chloride Induced Convenient Synthesis of Benzamides.[9] European Chemical Bulletin, 8(4), 123-127.[9] (Methodology for acid chloride activation).
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